tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of a diazepane without the hydroxymethyl group.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The diazepane ring structure can interact with enzymes or receptors, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate: Does not have the tert-butyl protecting group, which can affect its stability and reactivity.
Uniqueness
Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to the presence of both the tert-butyl protecting group and the hydroxymethyl functional group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
2639409-97-3 |
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Molecular Formula |
C11H23ClN2O3 |
Molecular Weight |
266.8 |
Purity |
95 |
Origin of Product |
United States |
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